Technical Whitepaper: 6-chloro-1-methyl-1H-indole-3-carbaldehyde in Drug Discovery
Technical Whitepaper: 6-chloro-1-methyl-1H-indole-3-carbaldehyde in Drug Discovery
Executive Summary
In modern medicinal chemistry, functionalized indoles serve as privileged scaffolds for drug discovery. The compound 6-chloro-1-methyl-1H-indole-3-carbaldehyde (which serves as both its common and formal IUPAC name) is a highly versatile synthetic intermediate[1]. Characterized by its electron-rich aromatic core, a protective N-methyl group, a halogenated C6 position, and a highly reactive C3-formyl group, this molecule is a critical building block for synthesizing complex pharmacophores, including MDM2-p53 inhibitors[2], antitubercular agents[3], and antibacterial FabI inhibitors[4].
As a Senior Application Scientist, I have structured this guide to move beyond basic descriptions, providing researchers with the mechanistic causality and self-validating protocols necessary to synthesize and utilize this compound effectively.
Chemical Identity & Structural Mechanics
The IUPAC nomenclature, 6-chloro-1-methyl-1H-indole-3-carbaldehyde , systematically describes the molecule's architecture and dictates its chemical behavior[1]:
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1-methyl (N-methylation): The methyl group at the indole nitrogen prevents unwanted deprotonation under basic conditions and blocks N-formylation or N-alkylation side reactions. Furthermore, it exerts a positive inductive effect (+I), pushing electron density into the ring and increasing the nucleophilicity of the C3 position.
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6-chloro: The chlorine atom at the C6 position provides a critical hydrophobic interaction point for target protein binding (such as the Leu26 subpocket in MDM2)[2].
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3-carbaldehyde: The formyl group acts as a highly reactive electrophilic center, making the molecule an ideal substrate for reductive aminations, Knoevenagel condensations, and Ugi four-component reactions (Ugi-4CR)[2].
Quantitative Analytical Data
To ensure rigorous quality control during synthesis or procurement, the following physicochemical and spectroscopic baseline data must be verified[1],[5].
| Property | Value / Specification |
| IUPAC Name | 6-chloro-1-methyl-1H-indole-3-carbaldehyde |
| CAS Number | 620175-81-7 |
| Molecular Formula | C10H8ClNO |
| Molecular Weight | 193.63 g/mol |
| SMILES String | CN1C=C(C=O)C2=C1C=C(Cl)C=C2 |
| 1H NMR (CDCl3, 400 MHz) | δ 9.95 (s, 1H, CHO), 8.21 (d, J=8.4 Hz, 1H), 7.66 (s, 1H), 7.35 (s, 1H), 7.30-7.27 (m, 1H), 3.84 (s, 3H, N-CH3) |
Mechanistic Synthesis: The Self-Validating Vilsmeier-Haack Protocol
The standard method for synthesizing 6-chloro-1-methyl-1H-indole-3-carbaldehyde from 6-chloro-1-methyl-1H-indole is the Vilsmeier-Haack formylation[6]. This reaction relies on the generation of a highly electrophilic chloromethyleneiminium ion.
Below is a field-proven, self-validating protocol designed to ensure high yield and purity by linking every experimental action to its underlying chemical causality.
Fig 1. Vilsmeier-Haack synthesis workflow for 6-chloro-1-methyl-1H-indole-3-carbaldehyde.
Phase 1: Electrophile Generation
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Action: In a dry, three-necked flask under inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 4.0 eq) to 0°C using an ice-salt bath. Add freshly distilled phosphorus oxychloride (POCl3, 1.1 eq) dropwise over 30 minutes[6].
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Causality: The reaction between DMF and POCl3 forms the Vilsmeier reagent (chloromethyleneiminium ion). This process is violently exothermic. Failing to maintain 0°C causes the DMF to decompose (releasing dimethylamine), which destroys the reagent's electrophilicity[7].
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Validation Check: The solution should develop a faint pinkish or pale yellow hue. Dark brown coloration or vigorous outgassing indicates thermal runaway and reagent degradation[7].
Phase 2: Nucleophilic Attack (EAS)
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Action: Dissolve 6-chloro-1-methyl-1H-indole (1.0 eq) in a minimal volume of anhydrous DMF. Add this dropwise to the Vilsmeier reagent at 0°C. Once addition is complete, remove the ice bath and heat the mixture to 80–90°C for 3 to 4 hours[6].
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Causality: The N-methyl group forces the electron density to the C3 position, making it the primary site for Electrophilic Aromatic Substitution (EAS). Heating provides the activation energy necessary to temporarily break aromaticity during the electrophilic attack[6].
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Validation Check: The reaction progress is visually self-indicating. The mixture will transition into an opaque, canary-yellow paste, confirming the accumulation of the stable iminium intermediate[7].
Phase 3: Hydrolytic Cleavage & Isolation
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Action: Pour the hot reaction paste carefully over crushed ice with vigorous stirring. Slowly add a 2M NaOH (or saturated Na2CO3) solution until the aqueous mixture reaches a pH of 8–9[7].
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Causality: The ice safely quenches unreacted POCl3. The basic pH is mandatory; it drives the hydrolysis of the iminium salt into the final aldehyde and neutralizes the generated HCl. If the solution remains acidic, the product will remain protonated and will not precipitate[7].
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Validation Check: A bright yellow precipitate (the target carbaldehyde) will rapidly crash out of the solution upon crossing the pH 8 threshold[7]. Filter, wash with cold water, and dry under vacuum.
Downstream Applications in Medicinal Chemistry
The strategic placement of the aldehyde and the chlorine atom makes 6-chloro-1-methyl-1H-indole-3-carbaldehyde an invaluable precursor in several therapeutic areas.
Oncology: MDM2-p53 Interaction Inhibitors
In cancer therapy, restoring the function of the p53 tumor suppressor is a primary goal. The MDM2 protein negatively regulates p53 by binding to it and triggering its degradation. 6-chloro-1-methyl-1H-indole-3-carbaldehyde is utilized in an Ugi four-component reaction (Ugi-4CR) alongside substituted benzylamines, isocyanides, and carboxylic acids to create complex peptidomimetics[2].
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Mechanistic Role: The indole core acts as an anchor. The C6-chlorine atom specifically targets and fills the hydrophobic Leu26 subpocket of the MDM2 protein, creating a steric blockade that prevents p53 from binding, thereby inducing cell cycle arrest and apoptosis in tumor cells[2].
Fig 2. MDM2-p53 inhibition pathway via Ugi-4CR indole-3-carbaldehyde derivatives.
Infectious Diseases: Antitubercular & Antibacterial Agents
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MmpL3 Inhibitors (Tuberculosis): The rise of multidrug-resistant Mycobacterium tuberculosis requires novel targets. This aldehyde is subjected to reductive amination using Na(OAc)3BH to synthesize N-aryl-2,5-dimethylpyrrole hybrids. These derivatives target MmpL3, an essential mycolic acid transporter, disrupting the mycobacterial cell wall synthesis at submicromolar concentrations[3].
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FabI Inhibitors: The compound is also a documented precursor in the synthesis of enoyl-ACP reductase (FabI) inhibitors. By reacting the carbaldehyde with methylamine and a reducing agent (like sodium borohydride), researchers generate 6-chloro-1-methyl-3-(methylaminomethyl)-1H-indole, a core motif for disrupting bacterial fatty acid synthesis[4].
References
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Title: Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles Source: RSC.org URL: [Link]
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Title: Hitting on the move: Targeting intrinsically disordered protein states of the MDM2-p53 interaction Source: PMC (NIH) URL: [Link]
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Title: Design, synthesis and biological evaluation of novel N-aryl-2,5-dimethylpyrroles and indole derivatives as antitubercular agents Source: King's College London (kcl.ac.uk) URL: [Link]
- Title: Compositions comprising multiple bioactive agents, and methods of using the same (US 2006/0142265 A1)
Sources
- 1. 6-chloro-1-methyl-1H-indole-3-carbaldehyde 97% | CAS: 620175-81-7 | AChemBlock [achemblock.com]
- 2. Hitting on the move: Targeting intrinsically disordered protein states of the MDM2-p53 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. 6-chloro-1-methyl-3-(methylaminomethyl)-1H-indole - CAS号 620175-82-8 - 摩熵化学 [molaid.com]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
Caption: Standard IUPAC numbering for the indole scaffold.
